6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
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Overview
Description
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrano-pyridine family. This compound is characterized by the presence of a pyrano ring fused to a pyridine ring, with chlorine atoms at the 6th and 8th positions. It has garnered interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the reaction of 3-cyanopyridin-2(1H)-ones with appropriate reagents under specific conditions. One common method involves the use of sodium ethoxide in anhydrous ethanol, where the mixture is refluxed for several hours . This reaction facilitates the formation of the desired pyrano-pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrano ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, potassium carbonate, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one: Lacks the chlorine atoms at the 6th and 8th positions.
5,6,7,8-Tetrahydroisoquinoline: A related compound with a different ring structure.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system.
Uniqueness
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H5Cl2NO2 |
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Molecular Weight |
218.03 g/mol |
IUPAC Name |
6,8-dichloro-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-3-4-1-2-13-8(12)6(4)7(10)11-5/h3H,1-2H2 |
InChI Key |
RLQOEDCCVBFZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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